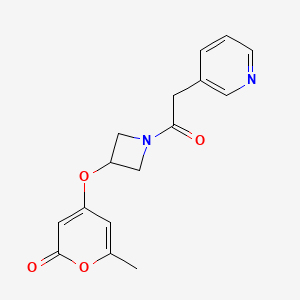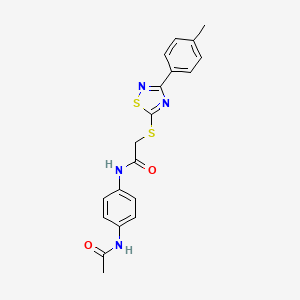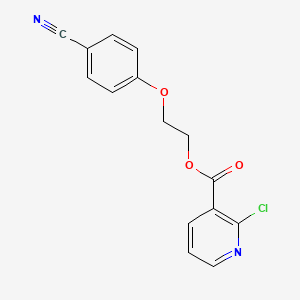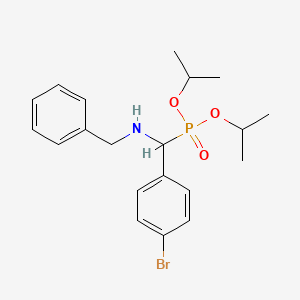
6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Mécanisme D'action
The exact mechanism of action of 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one is not fully understood. However, studies have suggested that the compound may exert its effects by modulating the activity of certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
Studies have shown that 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to modulate the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one in lab experiments is its potential to inhibit the activity of certain enzymes. This makes it a promising candidate for the development of enzyme inhibitors. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which needs to be carefully evaluated.
Orientations Futures
There are several future directions for the research on 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one. One of the potential areas of research is the development of the compound as a potential drug candidate for the treatment of cancer, inflammation, and viral infections. Another area of research is the development of enzyme inhibitors based on the structure of the compound. Further studies are also needed to evaluate the safety and toxicity of the compound in vivo.
Méthodes De Synthèse
The synthesis of 6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves the reaction of 2-pyridinecarboxylic acid with ethyl chloroformate, followed by the addition of 3-aminomethyl-1-azetidinecarboxylic acid and 6-methyl-2H-pyran-2,4(3H)-dione. The reaction mixture is then heated in the presence of a catalyst to yield the desired product.
Applications De Recherche Scientifique
6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. Studies have also shown that the compound has the potential to inhibit the activity of certain enzymes, making it a promising candidate for the development of enzyme inhibitors.
Propriétés
IUPAC Name |
6-methyl-4-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-5-13(7-16(20)21-11)22-14-9-18(10-14)15(19)6-12-3-2-4-17-8-12/h2-5,7-8,14H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPYKFPKQXQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(2-(pyridin-3-yl)acetyl)azetidin-3-yl)oxy)-2H-pyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)

![1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea](/img/structure/B2900089.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime](/img/structure/B2900090.png)


![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)
![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![benzyl 2-((7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)thio)acetate](/img/structure/B2900102.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2900104.png)
